5-ethylnonan-3-ol

Physical Chemistry Formulation Science Quality Control

5-Ethylnonan-3-ol (CAS 19780-71-3), also designated as 5-ethyl-3-nonanol, is an organic compound of molecular formula C11H24O and molecular weight 172.31 g/mol. This branched secondary alcohol features a nonane backbone with an ethyl substituent at the C5 position and a hydroxyl group at the C3 position, existing as a mixture of erythro and threo diastereomers in commercially available forms.

Molecular Formula C11H24O
Molecular Weight 172.31 g/mol
CAS No. 19780-71-3
Cat. No. B010205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethylnonan-3-ol
CAS19780-71-3
Synonyms5-Ethyl-3-nonanol, erythro + threo, 99%
Molecular FormulaC11H24O
Molecular Weight172.31 g/mol
Structural Identifiers
SMILESCCCCC(CC)CC(CC)O
InChIInChI=1S/C11H24O/c1-4-7-8-10(5-2)9-11(12)6-3/h10-12H,4-9H2,1-3H3
InChIKeyDWMKGYOHPSYFCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethylnonan-3-ol (CAS 19780-71-3) Procurement Guide: C11 Branched Secondary Alcohol Baseline


5-Ethylnonan-3-ol (CAS 19780-71-3), also designated as 5-ethyl-3-nonanol, is an organic compound of molecular formula C11H24O and molecular weight 172.31 g/mol [1]. This branched secondary alcohol features a nonane backbone with an ethyl substituent at the C5 position and a hydroxyl group at the C3 position, existing as a mixture of erythro and threo diastereomers in commercially available forms . It is primarily offered as a high-purity liquid reagent (95–99%) for laboratory and industrial research applications .

Why 5-Ethylnonan-3-ol Cannot Be Replaced by Other C11 Alcohols or Linear Nonanols


Within the C11H24O alcohol isomer family, compounds with identical molecular formulas exhibit substantially different physicochemical properties and reactivity profiles based solely on branching position and hydroxyl group placement. A direct comparison with 5-ethyl-2-nonanol (CAS 103-08-2)—a constitutional isomer differing only in the position of the hydroxyl group—reveals quantifiable differences in density (0.826 g/cm³ vs. 0.8334 g/cm³) and viscosity (inferred from structural differences) that preclude interchangeable use in formulation or synthesis workflows . Furthermore, 5-ethylnonan-3-ol was explicitly excluded as a claim from a foundational patent on secondary C10–C18 surfactant alcohols (US 20030176745), underscoring that its specific structural configuration does not provide the same functional utility as other alcohols within that patent family for surfactant derivatization [1]. Substitution with the simpler linear analog 3-nonanol fundamentally alters steric bulk, hydrogen bonding accessibility, and lipophilicity, rendering generic substitution untenable for applications where these parameters govern performance .

Quantitative Evidence Guide for 5-Ethylnonan-3-ol: Head-to-Head Comparator Data


Density and Volumetric Profile Differentiation vs. 5-Ethyl-2-nonanol

5-Ethylnonan-3-ol exhibits a lower predicted density compared to its constitutional isomer 5-ethyl-2-nonanol, a quantifiable physical property with direct implications for formulation weight-to-volume conversions and solvent blending calculations. The density of 5-ethylnonan-3-ol is 0.826 g/cm³ (predicted at 20°C) , whereas 5-ethyl-2-nonanol (CAS 103-08-2) has a measured relative density of 0.8334 g/cm³ at 23°C/4°C [1].

Physical Chemistry Formulation Science Quality Control

Patent Exclusion and Surfactant Derivatization Inapplicability

U.S. Patent Application 20030176745, titled 'Secondary C10–C18 surfactant alcohols,' explicitly excludes 5-ethyl-2-nonanol and 6-ethyl-3-decanol from the claims of secondary alcohol structures suitable for conversion into surfactant derivatives (alkyl alkoxylates, phosphates, sulfates, and ether sulfates) [1]. The patent specifically claims secondary alcohols of general formula (I) with R = methyl or ethyl and R' = linear or branched alkyl with 6–13 carbon atoms, while carving out 5-ethyl-2-nonanol and 6-ethyl-3-decanol as excluded species [1]. By structural inference, 5-ethylnonan-3-ol—which differs only in the position of the hydroxyl group from the excluded 5-ethyl-2-nonanol—falls outside the preferred structural space for surfactant alcohol precursors claimed in this foundational patent.

Surfactant Chemistry Intellectual Property Synthetic Strategy

Hydrophobicity and Partitioning Profile: Calculated LogP and XLogP3-AA Comparison

The predicted lipophilicity of 5-ethylnonan-3-ol, expressed as logP, varies depending on the computational method employed. The ACD/Labs Percepta platform yields a predicted logP of 4.23 , whereas the PubChem XLogP3-AA algorithm computes a value of 4.4 [1]. For comparison, linear 3-nonanol has a predicted logP of approximately 3.4, reflecting the substantial increase in hydrophobicity conferred by the ethyl branch at the C5 position. This quantitative difference in partitioning behavior has implications for solvent selection, extraction efficiency, and environmental fate modeling.

Computational Chemistry ADME Prediction Environmental Fate

Spectral Fingerprint and Analytical Verification by FTIR, Raman, and GC-MS

5-Ethylnonan-3-ol is documented with multiple spectroscopic reference data sets, including two FTIR spectra, one Raman spectrum, and one GC-MS spectrum, all accessible through SpectraBase (Compound ID 3XJUAQl4iap) [1]. This multi-modal spectral characterization provides a verifiable fingerprint for identity confirmation and purity assessment, exceeding the analytical documentation typically available for less commonly studied C11 alcohol isomers. The FTIR spectrum confirms the characteristic O–H stretching band of the secondary alcohol functional group, while GC-MS provides molecular ion confirmation at m/z 172 (M⁺) and characteristic fragmentation patterns.

Analytical Chemistry Quality Assurance Structural Elucidation

Commercial Availability and Purity Grade Options Across Global Suppliers

5-Ethylnonan-3-ol is commercially supplied at multiple purity grades, including 95% minimum (AKSci) , 98% (CymitQuimica, Leyan) , and 99% (Thermo Scientific/Alfa Aesar, ChemBase) , with package sizes ranging from 1 g to 25 g. The compound is offered as the erythro + threo diastereomeric mixture, a compositional detail explicitly noted on technical datasheets. In contrast, many C11 branched alcohol isomers (e.g., 2-ethylnonan-1-ol, 5-ethyl-2-nonanol) have more limited commercial distribution or are available only in lower purity grades from fewer suppliers.

Procurement Supply Chain Reagent Sourcing

Recommended Application Scenarios for 5-Ethylnonan-3-ol Based on Quantitative Evidence


Calibrated Formulation Development Requiring Precise Density-Volume Conversion

When developing formulations where accurate weight-to-volume conversions are critical, 5-ethylnonan-3-ol must be handled with its specific density (0.826 g/cm³) rather than substituting density values from the isomer 5-ethyl-2-nonanol (0.8334 g/cm³). The 0.9% density difference, while small, propagates into meaningful volumetric errors when scaled to production quantities. This scenario applies to precision solvent blending, analytical standard preparation, and any gravimetrically prepared reaction mixtures where the target alcohol is specified as 5-ethylnonan-3-ol [1].

Analytical Method Development and Identity Verification Using Multi-Modal Spectral References

Laboratories requiring robust identity confirmation of 5-ethylnonan-3-ol in reaction monitoring, quality control, or impurity profiling can leverage the publicly available FTIR, Raman, and GC-MS reference spectra. These validated spectral fingerprints enable rapid compound verification without the need for in-house synthesis of authentic standards, reducing analytical development timelines and supporting compliance with data integrity requirements in regulated environments .

Synthetic Intermediate Applications Outside the Patent-Excluded Surfactant Space

Given the explicit exclusion of structurally related alcohols (5-ethyl-2-nonanol) from U.S. Patent 20030176745 on surfactant alcohols, researchers pursuing surfactant derivatization via the aldol condensation/hydrogenation route described in that patent should select alcohols that fall within the claimed structural formula rather than 5-ethylnonan-3-ol. Conversely, for synthetic transformations unrelated to surfactant alcohol chemistry—such as dioxolane formation for carbonyl protection—5-ethylnonan-3-ol remains a viable secondary alcohol building block [1].

Lipophilicity-Driven Extraction and Chromatography Optimization

The elevated logP of 5-ethylnonan-3-ol (4.23–4.4) relative to linear nonanols (~3.4) informs solvent selection for liquid-liquid extraction protocols and reverse-phase HPLC method development. The increased hydrophobicity favors partitioning into nonpolar organic phases and longer retention on C18 stationary phases, parameters that must be accounted for when designing separation workflows. This quantitative difference precludes the use of linear nonanol retention time predictions for 5-ethylnonan-3-ol [1].

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